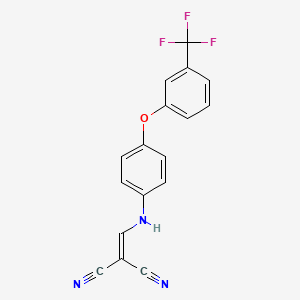![molecular formula C24H42N4O8 B2536674 Tert-Butyl-2,6-Diazaspiro[3.4]octan-6-carboxylat-Hemioxalat CAS No. 1523618-25-8](/img/structure/B2536674.png)
Tert-Butyl-2,6-Diazaspiro[3.4]octan-6-carboxylat-Hemioxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate is a chemical compound with the molecular formula C11H20N2O2. It is used as a reagent in various chemical syntheses, particularly in the development of pharmaceutical compounds. This compound is known for its role in the synthesis of spirodiamine-diarylketoxime derivatives, which are melanin concentrating hormone (MCH-1R) antagonists, and dihydroisoindolecarboxamide derivatives, which are inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Utilized in the development of drugs targeting melanin concentrating hormone receptors and enzymes like NAMPT and ROCK.
Industry: Applied in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
Target of Action
Similar compounds have been used to synthesize inhibitors for ketohexokinase (khk), nicotinamide phosphoribosyltransferase (nampt), and rho-associated protein kinase (rock) . These targets play crucial roles in various biological processes such as glucose metabolism (KHK), NAD+ biosynthesis (NAMPT), and cell motility (ROCK).
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if KHK is a target, the fructose metabolism pathway could be affected. If NAMPT is a target, the NAD+ biosynthesis pathway could be impacted. If ROCK is a target, pathways related to cell motility and shape could be influenced .
Result of Action
The molecular and cellular effects of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate’s action would depend on its specific targets and mode of action. If it inhibits KHK, NAMPT, or ROCK, it could lead to altered glucose metabolism, NAD+ biosynthesis, or cell motility, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with oxalic acid to form the hemioxalate salt. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained between 2°C and 8°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully monitored and controlled .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various spirodiamine derivatives, which are useful in pharmaceutical applications. These derivatives exhibit different biological activities, making them valuable in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate include:
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Used in the synthesis of ketohexokinase inhibitors for treating diabetes and obesity.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: Utilized in the synthesis of various pharmaceutical intermediates.
Uniqueness
What sets tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate apart is its specific application in the synthesis of MCH-1R antagonists and NAMPT and ROCK inhibitors.
Eigenschaften
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEWKQXWSHXJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2.CC(C)(C)OC(=O)N1CCC2(C1)CNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2536591.png)
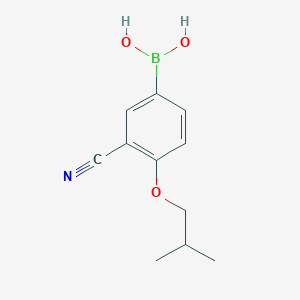
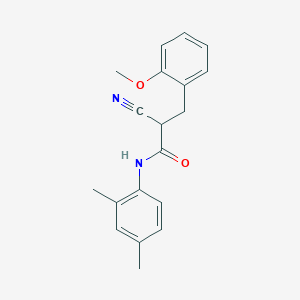
![2-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2536594.png)
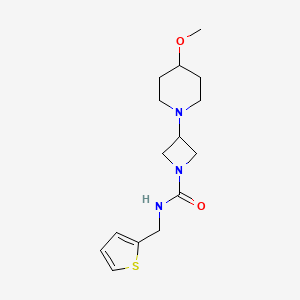
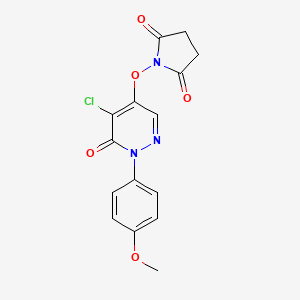
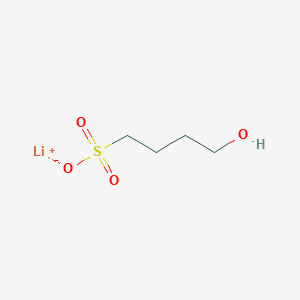
![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)
![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2536609.png)
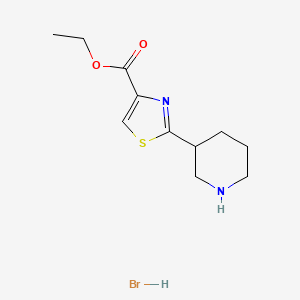

![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
